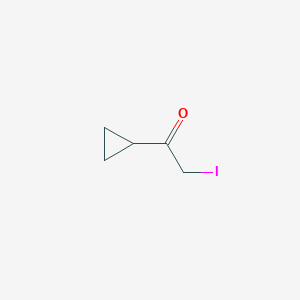
1-Cyclopropyl-2-iodo-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-iodo-ethanone is an organic compound with the molecular formula C5H7IO It is a derivative of ethanone, where a cyclopropyl group and an iodine atom are attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-iodo-ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with iodine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the methyl group with an iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-iodo-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like acetone or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ethanones, depending on the nucleophile used.
Oxidation Reactions: Major products are carboxylic acids or ketones.
Reduction Reactions: Alcohols or other reduced derivatives are formed.
Scientific Research Applications
1-Cyclopropyl-2-iodo-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-iodo-ethanone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl Methyl Ketone: Similar structure but lacks the iodine atom.
Cyclopropyl Ethyl Ketone: Similar structure with an ethyl group instead of an iodine atom.
2-Iodo-1-phenylethanone: Similar structure with a phenyl group instead of a cyclopropyl group.
Uniqueness
1-Cyclopropyl-2-iodo-ethanone is unique due to the presence of both a cyclopropyl group and an iodine atom. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific interactions, making it valuable for various applications.
Properties
CAS No. |
236117-42-3 |
|---|---|
Molecular Formula |
C5H7IO |
Molecular Weight |
210.01 g/mol |
IUPAC Name |
1-cyclopropyl-2-iodoethanone |
InChI |
InChI=1S/C5H7IO/c6-3-5(7)4-1-2-4/h4H,1-3H2 |
InChI Key |
CRFMOUCBDOCHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


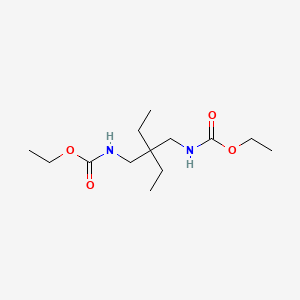
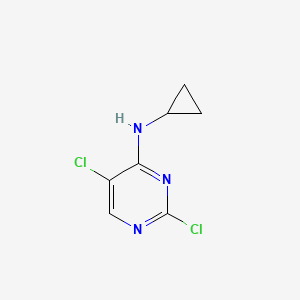

![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
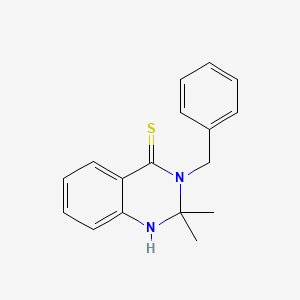
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
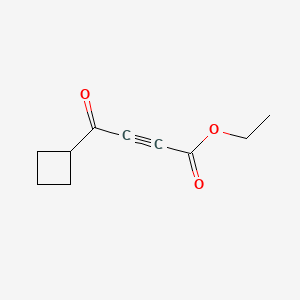
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)
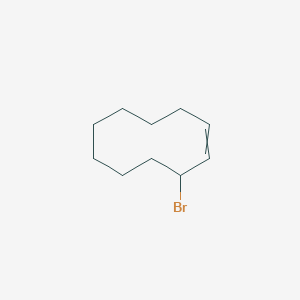


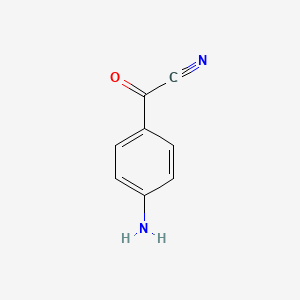
![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
